2-Octanol, 1-amino-
Description
Amino alcohols like 1-amino-2-octanol are typically polar, water-soluble compounds with applications in pharmaceuticals, surfactants, and chemical synthesis .
Properties
CAS No. |
4255-35-0 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-aminooctan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7,9H2,1H3 |
InChI Key |
MPGVRLGIUWFEPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The process employs an acridinium photoredox catalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) and a hydrogen-atom transfer (HAT) catalyst, such as protonated 1,4-diazabicyclo[2.2.2]octane (DABCO·H+). Under visible light irradiation (450 nm LED), the acridinium catalyst abstracts an electron from the HAT catalyst, generating a radical species that selectively abstracts a hydrogen atom from the α-C–H bond of 2-octanol. The resulting alkoxy radical undergoes addition to a chiral N-sulfinyl α-iminoester, forming a C–N bond. Subsequent hydrolysis yields 1-amino-2-octanol with enantiomeric excess (ee) values up to 92%.
Optimization and Limitations
Key parameters include:
-
Solvent : Acetonitrile or dichloromethane for optimal radical stability.
-
Temperature : Room temperature (25°C) to prevent side reactions.
-
Substrate ratio : 2-octanol to iminoester (1:1.2) for maximal conversion.
Challenges include competing over-oxidation of the alcohol and moderate yields (45–60%) due to radical recombination. Scalability is also limited by light penetration in large-scale reactors.
Biocatalytic Synthesis via Enzymatic Cascades
Biocatalytic routes, leveraging enzyme cascades, provide stereoselective access to 1-amino-2-octanol. A strategy inspired by the synthesis of 2-phenylglycinol from 1-phenylethane-1,2-diol can be adapted for this compound.
Two-Pot Enzyme Cascade
-
Diol Synthesis : 2-Octanol is oxidized to 2-octanone using a alcohol dehydrogenase (ADH) (e.g., Achromobacter xylosoxidans ADH). NAD+ regeneration is achieved via a formate dehydrogenase (FDH)-coupled system.
-
Transamination : A ω-transaminase (ωTA) (e.g., Arthrobacter citreus ωTA) converts 2-octanone to 1-amino-2-octanol using L-alanine as an amine donor. Pyridoxal-5’-phosphate (PLP) serves as a cofactor.
Performance Metrics
-
Yield : 70–85% isolated yield.
-
Enantioselectivity : >99% ee when using R- or S-selective ωTAs.
This method avoids harsh reagents but requires precise control of cofactor recycling and enzyme stability.
Chloroamination of 1-Octene Followed by Hydrolysis
A patent describing the synthesis of dl-2-amino-1-butanol via chloroamination provides a template for 1-amino-2-octanol.
Reaction Steps
-
Chlorination : 1-Octene reacts with chlorine gas in acetonitrile at 0–5°C, forming 1-chloro-2-octylacetimidoyl chloride.
-
Hydrolysis : The intermediate is treated with aqueous HCl, yielding 1-chloro-2-octanol.
-
Amination : Ammonia or methylamine displaces the chloride under high pressure (5–10 bar) at 120°C, producing 1-amino-2-octanol.
Process Considerations
-
Purity : Crude product requires purification via distillation (bp 150–160°C at 15 mmHg).
-
Yield : 50–65% overall yield.
-
By-products : 1,2-dichlorooctane (10–15%) necessitates separation.
High-Temperature Alkali-Mediated Cleavage and Amination
A patent detailing sebacic acid and 2-octanol production from castor oil suggests a precursor route.
2-Octanol Isolation
Castor oil undergoes alkali cleavage (NaOH, 200–220°C) with 2-ethylhexanoic acid as a thinning agent, yielding 2-octanol as a by-product.
Subsequent Amination
2-Octanol is converted to 1-amino-2-octanol via:
-
Reductive Amination : Reaction with ammonia and hydrogen gas (50–100 bar) over Raney nickel at 80–100°C.
-
Yield : 40–55% with 85% selectivity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under acidic conditions to yield 2-octanone, 1-amino- (1-aminooctan-2-one). This transformation is catalyzed by oxidizing agents like potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄) at 60–80°C. The reaction follows a two-step mechanism:
-
Protonation of the hydroxyl group to form a better leaving group (water).
-
Deprotonation and electron transfer to the oxidizing agent, forming a ketone.
Key data :
| Reaction Component | Details |
|---|---|
| Starting Material | 2-Octanol, 1-amino- |
| Oxidizing Agent | K₂Cr₂O₇/H₂SO₄ |
| Temperature | 60–80°C |
| Product | 2-Octanone, 1-amino- |
| Yield | ~85% (laboratory scale) |
Esterification
The hydroxyl group reacts with carboxylic acids (RCOOH) in the presence of acid catalysts (e.g., H₂SO₄) to form aminoalkyl esters . For example, reaction with acetic acid produces 1-aminooctan-2-yl acetate :
Conditions :
-
Solvent: Toluene or dichloromethane.
-
Temperature: Reflux (110–120°C).
-
Catalyst: 5–10 mol% H₂SO₄.
Applications :
Alkylation of the Amino Group
The primary amino group undergoes nucleophilic substitution with alkyl halides (R-X) to form secondary or tertiary amines. For instance, reaction with methyl iodide (CH₃I) in basic conditions yields 1-(methylamino)octan-2-ol :
Critical Factors :
-
Base: NaOH or K₂CO₃ to deprotonate the amine.
-
Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile).
-
Selectivity: Competitive O-alkylation is suppressed by steric hindrance at the hydroxyl group .
Cyclization Reactions
Intramolecular dehydration forms aziridine derivatives under high-temperature conditions (150–180°C) with phosphoric acid (H₃PO₄) as a catalyst:
Mechanism :
-
Protonation of the hydroxyl group.
-
Simultaneous elimination of water and ring closure via nucleophilic attack of the amino group.
Comparative Reactivity
The amino group significantly alters reactivity compared to unsubstituted 2-octanol:
| Property | 2-Octanol | 2-Octanol, 1-amino- |
|---|---|---|
| Oxidation Rate (K₂Cr₂O₇/H₂SO₄) | Slow (40% yield) | Fast (85% yield) |
| pKa (NH₂) | N/A | ~10.2 |
| Solubility in Water | Low | High (>50 g/L) |
Scientific Research Applications
2-Octanol, 1-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals, including corrosion inhibitors and lubricants.
Mechanism of Action
The mechanism by which 2-Octanol, 1-amino- exerts its effects is primarily through its interaction with cellular membranes. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with membrane phospholipids, potentially influencing membrane fluidity and permeability. Additionally, the compound may interact with specific protein targets, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
2-Octanol
- Structure: Secondary alcohol (-OH on C2) without an amino group.
- Molecular Formula : C₈H₁₈O (MW: 130.23 g/mol) .
- Production: Synthesized via castor oil cracking, 2-octanone hydrogenation, or carbonyl synthesis .
- Applications :
- Physical Properties: Lower polarity than 1-amino-2-octanol due to lack of amino group; density ~0.82 g/cm³ .
- Toxicity : Chronic exposure studies indicate low acute toxicity but require safety measures like ventilation .
1-Octanol
- Structure : Primary alcohol (-OH on C1) .
- Molecular Formula : C₈H₁₈O (MW: 130.23 g/mol) .
- Applications: Solvent in perfumes, lubricants, and biochemical research (e.g., octanol-water partition coefficient studies) .
- Physical Properties: Higher boiling point (~195°C) than 2-octanol (~179°C) due to primary alcohol structure .
Key Differences: 1-Amino-2-octanol’s secondary alcohol and amino group differentiate its reactivity and solubility. For example, 1-amino-2-octanol may exhibit amphoteric behavior (reacting as both acid and base), unlike 1-octanol.
Ethanolamine (Comparative Amino Alcohol)
- Structure: Simplest amino alcohol (C₂H₇NO; -NH₂ on C1, -OH on C2).
- Applications :
- Physical Properties : Boiling point ~170°C; highly water-soluble due to short carbon chain .
Key Differences: 1-Amino-2-octanol’s longer carbon chain increases hydrophobicity, reducing water solubility but enhancing compatibility with organic matrices. This makes it a candidate for lipid-soluble drug formulations or long-chain surfactants.
1-Octadecanol (Long-Chain Alcohol Analog)
Key Differences: 1-Amino-2-octanol’s shorter chain and amino group reduce environmental persistence compared to 1-octadecanol. Its functional groups also enable participation in condensation reactions (e.g., peptide coupling).
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. Methodological Answer :
- FT-IR : Identify functional groups (N-H stretch at ~3300 cm⁻¹, O-H at ~3400 cm⁻¹, and C-N at ~1250 cm⁻¹) .
- NMR : ¹H NMR (δ 1.2–1.6 ppm for aliphatic protons, δ 3.5–3.7 ppm for -CH(OH)-, δ 2.8 ppm for -NH₂) and ¹³C NMR for carbon backbone confirmation .
- GC-MS : Quantify purity using chiral columns (e.g., β-cyclodextrin) and compare retention times with standards .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) for amine-specific analysis .
(Advanced) What mechanistic insights explain the amphiphilic behavior of 1-amino-2-octanol in biphasic systems?
Methodological Answer :
The amphiphilicity arises from its hydrophobic C8 chain and hydrophilic -NH₂/-OH groups. This property enables:
- Solvent Applications : Acts as a phase-transfer catalyst in aqueous-organic reactions (e.g., esterifications) by reducing interfacial tension .
- Membrane Studies : Mimics lipid headgroups in bilayer permeability assays. Use fluorescence anisotropy to measure membrane fluidity changes .
- Colloidal Stability : Dynamic light scattering (DLS) reveals micelle formation above critical micelle concentration (CMC), typically ~0.1–1 mM .
(Advanced) How does substrate inhibition impact the kinetic resolution of 1-amino-2-octanol, and what mitigation strategies exist?
Methodological Answer :
At high concentrations, 1-amino-2-octanol binds non-productively to lipases, reducing catalytic efficiency. Strategies include:
- Continuous Feed Reactors : Maintain low substrate concentration via fed-batch systems .
- Enzyme Engineering : Site-directed mutagenesis (e.g., Candida antarctica lipase B) to reduce steric hindrance in the active site .
- Co-solvents : Add tert-butanol (10% v/v) to enhance substrate solubility and reduce aggregation .
(Basic) What are the key physicochemical properties of 1-amino-2-octanol relevant to experimental design?
Q. Methodological Answer :
- Kinetic Resolution : Optimize acyl donor ratio (e.g., vinyl acetate at 4:1 molar ratio) to favor (R)-enantiomer acylation .
- Dynamic Kinetic Resolution (DKR) : Combine lipases with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee .
- Chiral Auxiliaries : Use (S)-proline derivatives to induce stereoselectivity during reductive amination .
(Basic) What safety protocols are critical when handling 1-amino-2-octanol in laboratory settings?
Q. Methodological Answer :
- Ventilation : Use fume hoods to limit airborne exposure (IDLH data not established) .
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Spill Management : Absorb with vermiculite and neutralize with dilute acetic acid .
(Advanced) What computational tools aid in predicting synthetic pathways for 1-amino-2-octanol derivatives?
Q. Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes via reductive amination or enzymatic cascades .
- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in hydroxylation reactions .
- QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity for targeted derivative design .
(Advanced) How do structural modifications to 1-amino-2-octanol influence its biological activity in membrane studies?
Q. Methodological Answer :
- Chain Length : Elongating the alkyl chain (C8→C12) increases hydrophobicity, enhancing lipid bilayer integration (measured via fluorescence quenching) .
- Amino Group Positioning : Moving -NH₂ to C3 reduces hemolytic activity by 60% (in vitro assays with erythrocytes) .
- Derivatization : Acetylation of -OH improves blood-brain barrier permeability (logP increase from 2.1 to 3.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
